See also: Garcinia gummi-gutta fruit (part of).

Hydroxycitric acid

CAS No.: 27750-10-3

Cat. No.: VC1668006

Molecular Formula: C6H8O8

Molecular Weight: 208.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27750-10-3 |

|---|---|

| Molecular Formula | C6H8O8 |

| Molecular Weight | 208.12 g/mol |

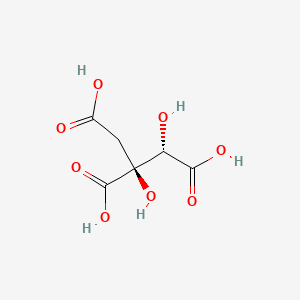

| IUPAC Name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid |

| Standard InChI | InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 |

| Standard InChI Key | ZMJBYMUCKBYSCP-CVYQJGLWSA-N |

| Isomeric SMILES | C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O |

| SMILES | C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Structure and Properties

Hydroxycitric acid is a derivative of citric acid found in several tropical plants. The molecular formula of HCA is C6H8O8 with a molecular weight of 208.12 g/mol . Structurally, it can be described as (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid .

Isomeric Forms

HCA exists in four isomeric forms:

-

(+)-hydroxycitric acid

-

(-)-hydroxycitric acid

-

(+)-allo-hydroxycitric acid

-

(-)-allo-hydroxycitric acid

The (-)-hydroxycitric acid isomer is the biologically active form found predominantly in Garcinia species and is the focus of most research and supplementation . This isomer has demonstrated significant biological activity in metabolic pathways related to fatty acid synthesis.

Natural Sources

Primary Plant Sources

Hydroxycitric acid is found primarily in the fruit rinds of several tropical plants:

-

Garcinia cambogia (Malabar tamarind)

-

Garcinia indica (Kokum)

-

Garcinia atroviridis

Among these sources, Garcinia cambogia has received the most attention for its high concentration of (-)-HCA, making it the predominant source for commercial extraction and supplement production .

Biochemical Mechanisms

Inhibition of ATP Citrate Lyase

The primary biochemical mechanism of HCA is its potent inhibition of ATP citrate lyase (EC 4.1.3.8) . This enzyme catalyzes the extramitochondrial cleavage of citrate to oxaloacetate and acetyl-CoA, represented by the reaction:

Citrate + ATP + CoA → Acetyl-CoA + ADP + Pi + Oxaloacetate

By inhibiting this crucial reaction, HCA limits the availability of acetyl-CoA units required for fatty acid synthesis and lipogenesis, especially during consumption of carbohydrate-rich diets . This mechanism is particularly significant because acetyl-CoA is an essential building block for fatty acid and cholesterol synthesis.

Effects on Gene Expression

Research indicates that HCA affects lipid metabolism-related gene expression by:

-

Inhibiting ATP citrate lyase (ACLY) mRNA expression

-

Reducing fatty acid synthase (FAS) mRNA expression

-

Increasing peroxisome proliferator-activated receptor (PPAR) alpha expression, which contributes to enhanced fatty acid oxidation

Additionally, HCA influences carbohydrate metabolism by:

-

Increasing glycogen synthase (GS) expression

-

Decreasing glycogen phosphorylase (GP) expression, which aligns with observations of increased glycogen levels in HCA treatment groups

Physiological Effects

Lipid Metabolism

HCA exerts significant effects on lipid metabolism through several pathways:

-

Reduction of Fatty Acid Synthesis: By inhibiting ATP citrate lyase, HCA decreases the availability of acetyl-CoA for fatty acid synthesis .

-

Enhanced Fatty Acid Oxidation: Computational models show that HCA increases free fatty acid oxidation rates from 0.4 to 0.6, promoting the utilization of fat stores .

-

Decreased Triglyceride Synthesis: Studies indicate that HCA reduces the synthesis rates of triglycerides from 1.9 to 1.3, contributing to lower fat storage .

-

Altered Cholesterol Metabolism: While cholesterol synthesis rates may increase from 1.4 to 3.8 under HCA influence, plasma cholesterol levels can decrease due to increased bile excretion (from 1.1 to 2.9) .

Carbohydrate Metabolism

HCA has demonstrated effects on carbohydrate metabolism:

-

Increased Glycogen Formation: HCA promotes glycogen synthesis in the liver, potentially contributing to its appetite-suppressing effects by signaling satiety .

-

Reduced Gluconeogenesis: Some studies suggest that HCA may influence glucose production from non-carbohydrate sources.

Appetite Regulation

One of the most clinically relevant effects of HCA is its potential to reduce appetite:

-

Ketogenesis Promotion: HCA may support the production of appetite-inhibiting ketone compounds by promoting the transport of fatty acids into the mitochondria .

-

Satiety Signaling: The increased glycogen stores resulting from HCA supplementation may enhance satiety signals to the brain.

Clinical Applications

Weight Management

The primary clinical application of HCA is in weight management strategies:

Lipid Profile Improvement

Research indicates that HCA may positively influence blood lipid profiles:

Research Evidence

Animal Studies

Extensive animal research has demonstrated several effects of HCA:

-

Weight Loss Induction: Studies in various animal models have shown that HCA supplementation can suppress fatty acid synthesis, reduce lipogenesis, decrease food intake, and induce weight loss .

-

Metabolic Improvements: In mice, four weeks of treatment with G. cambogia rind fruit extract containing HCA showed significant decreases in serum total cholesterol, triglycerides, glucose, insulin, and leptin levels .

-

In Vitro Findings: Laboratory studies have confirmed the inhibition of fatty acid synthesis and lipogenesis from various precursors in cell cultures treated with HCA .

Human Clinical Trials

Human studies on HCA have produced more varied results:

-

Lipid Profile Effects: An eight-week human trial showed significant reductions in triglycerides, LDL, and total cholesterol levels in subjects treated with HCA compared to the placebo group .

-

Weight Management: While some clinical studies support HCA's efficacy for weight management, others have shown limited benefits, making this area somewhat controversial .

Supplementation Guidelines

Forms and Formulations

HCA supplements are available in various forms, with the most common being extracts of Garcinia cambogia standardized to contain a specific percentage of HCA. These supplements are typically marketed for weight management and appetite control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume